[(Methylimino)dimethylene]bisphosphonic acid
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Overview
Description
[(Methylimino)dimethylene]bisphosphonic acid is a chemical compound with the molecular formula C₃H₁₁NO₆P₂. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its phosphonic acid groups, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylimino)dimethylene]bisphosphonic acid typically involves the reaction of methylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{CH₃NH₂ + 2 CH₂O + 2 H₃PO₃ → (CH₃N=CH₂)₂(P(O)(OH)₂)₂} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
[(Methylimino)dimethylene]bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphonates.
Substitution: The phosphonic acid groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
Scientific Research Applications
[(Methylimino)dimethylene]bisphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential use in the treatment of bone diseases due to its ability to bind to calcium ions.
Industry: Utilized in the production of flame retardants, water treatment chemicals, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of [(Methylimino)dimethylene]bisphosphonic acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The phosphonic acid groups play a crucial role in these interactions by forming strong bonds with metal ions and other active site residues .
Comparison with Similar Compounds
Similar Compounds
- [(Dimethylamino)methylene]bisphosphonic acid
- [(Phenylamino)methylene]bisphosphonic acid
- [(Ethylamino)methylene]bisphosphonic acid
Uniqueness
[(Methylimino)dimethylene]bisphosphonic acid is unique due to its specific structure, which allows for versatile reactivity and strong binding affinity to metal ions. This makes it particularly useful in applications requiring strong chelation properties, such as in medicine for bone disease treatment and in industry for corrosion inhibition .
Properties
CAS No. |
5995-25-5 |
---|---|
Molecular Formula |
C3H11NO6P2 |
Molecular Weight |
219.07 g/mol |
IUPAC Name |
[methyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H11NO6P2/c1-4(2-11(5,6)7)3-12(8,9)10/h2-3H2,1H3,(H2,5,6,7)(H2,8,9,10) |
InChI Key |
VTXYPEKJZXRXJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
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